2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that features an imidazole ring, a fluorophenyl group, and a methoxyphenyl group
Scientific Research Applications
2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfanyl group.
Substitution: Nucleophilic aromatic substitution can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Mechanism of Action
The mechanism of action of 2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole core.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Uniqueness
2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-17-8-6-16(7-9-17)22-18(24)13-26-19-21-10-11-23(19)12-14-2-4-15(20)5-3-14/h2-11H,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMGIBUAUJWOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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